molecular formula C19H17N3O5 B556348 AC-Trp-onp CAS No. 14009-92-8

AC-Trp-onp

Cat. No. B556348
CAS RN: 14009-92-8
M. Wt: 367.4 g/mol
InChI Key: QCLCPFXPLVJTLB-SFHVURJKSA-N
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Description

“AC-Trp-onp” is a chemical compound with the CAS number 14009-92-8 . It is used in laboratory chemicals for scientific research and development .


Synthesis Analysis

The synthesis of “AC-Trp-onp” involves the use of chymotrypsin-catalyzed hydrolysis of specific substrate esters . The preparation of “AC-Trp-onp” involves the use of benzyl-oxycarbonyl-n-tryptophan p-nitrophenyl ester .


Molecular Structure Analysis

The molecular structure of “AC-Trp-onp” is complex and involves various elements. The InChI code for “AC-Trp-onp” is 1S/C19H17N3O5/c1-12(23)21-18(10-13-11-20-17-5-3-2-4-16(13)17)19(24)27-15-8-6-14(7-9-15)22(25)26/h2-9,11,18,20H,10H2,1H3,(H,21,23) . The molecular weight of “AC-Trp-onp” is 367.36 .


Chemical Reactions Analysis

The chemical reactions involving “AC-Trp-onp” are complex and involve various stages. The reactions are catalyzed by chymotrypsin and involve the hydrolysis of specific substrate esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of “AC-Trp-onp” include a molecular weight of 367.36 . The storage temperature is -20 ± 5°C .

Scientific Research Applications

  • Tunable Resistive Pulse Sensing (TRPS) : This technique is used to study and characterize colloidal particles, including applications in nanomedicine and biotechnology. TRPS analysis of extracellular vesicles is expanding, and it's also used in studies involving on-bead assays with DNA and aptamers, drug delivery particles, viruses, bacteria, food, beverages, and superparamagnetic beads (Weatherall & Willmott, 2015).

  • Whole-Cell Biosensors : Transcriptional regulatory protein (TRP)-based whole-cell biosensors are increasingly used for screening cell efflux and influx pumps for small molecules. These biosensors have potential applications in selecting strains with improved productions of compounds like vanillin (Zhang et al., 2021).

  • Electrochemical Sensors : Research on nanocomposite-based electrochemical sensors for the simultaneous determination of compounds including tryptophan (Trp) indicates advancements in sensitive detection technologies (Karimi-Maleh et al., 2014).

  • Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) : This technique allows on-line monitoring of volatile organic compounds at pptv levels and has applications in medical research, food research, and environmental studies (Lindinger & Jordan, 1998).

  • Thermogenetic Neurostimulation : Research on thermogenetics, involving thermosensitive transient receptor potential (TRP) cation channels, indicates its potential as a neurostimulation technique. This approach enables activation of neurons with high spatial and temporal resolution, using methods like infrared laser radiation (Ermakova et al., 2017).

  • N-Prenylation of Tryptophan : A study on the prenylation of tryptophan (Trp) by an aromatic prenyltransferase from the cyanobactin biosynthetic pathway explores the modification of natural products. This research sheds light on the chemical diversity achieved through enzymatic modification of amino acids like tryptophan (Dalponte et al., 2018).

Safety And Hazards

The safety data sheet for “AC-Trp-onp” suggests that it should be handled with care. If inhaled, the victim should be moved to fresh air. In case of skin contact, the skin should be washed with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

(4-nitrophenyl) (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-12(23)21-18(10-13-11-20-17-5-3-2-4-16(13)17)19(24)27-15-8-6-14(7-9-15)22(25)26/h2-9,11,18,20H,10H2,1H3,(H,21,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLCPFXPLVJTLB-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-Trp-onp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
Q Mao, P Walde, PL LUISI - European journal of biochemistry, 1992 - Wiley Online Library
… First, the values which we determined for Ac-Trp-ONp and Ac-ONp in solution (pH 8) are in fair agreement with the values reported in the literature under comparable conditions [7, 15, …
Number of citations: 63 febs.onlinelibrary.wiley.com
MJ Moffitt, GE Means - Biochemical and Biophysical Research …, 1978 - Elsevier
A procedure to determine the stabilities of acyl-enzymes of chymotrypsin at low pH is used to characterize interactions of a series of tryptophan peptides with the S 2 and S 3 subsites of …
Number of citations: 7 www.sciencedirect.com
Y Bai, R Hayashi, T Hata - The Journal of Biochemistry, 1975 - academic.oup.com
Kinetic parameters of carboxypeptidase Y are given for the hydrolyses of ester, amide, and anilide substrates. The k cat /K m values were compatible with those of chymotrypsin [EC 3.4.…
Number of citations: 53 academic.oup.com
A Himoe, KG Brandt, RJ DeSa, GP Hess - Journal of Biological Chemistry, 1969 - ASBMB
… We also made comparative measurements of Ac-Trp-ONp at three pH levels, measuring both p-nitrophenol release and proflavin displacement. Finally, we investigated the pre-steady …
Number of citations: 48 www.jbc.org
M Morillas, H Eberl, FHT Allain, R Glockshuber… - Journal of molecular …, 2008 - Elsevier
… in two distinctive phases with Boc-Tyr-ONp and Ac-Trp-ONp (Figure 3). The amplitude of the first … with the substrate Ac-Trp-ONp, but the stopped-flow data with Ac-Trp-ONp are more …
Number of citations: 24 www.sciencedirect.com
V SCHELLENBERGER, K BRAUNE… - European journal of …, 1991 - Wiley Online Library
… Furthermore, it has been shown that substrate binding is rate-limiting in the hydrolysis of Ac-Trp-ONp [16]. The same should be valid for Z-Tyr-ONp, which is over-estimated by 2.5 (…
Number of citations: 117 febs.onlinelibrary.wiley.com
M Morillas, H Eberl, FHT Allain… - … Structural Disorder in …, 2011 - books.google.com
… curves of SFVP (–3 aa) with Ac-Trp-ONp (a) and Boc-Tyr-… Ac-Trp-ONp or BocTyr-ONp.(c, d) Effect of increasing the substrate concentration on the enzymatic hydrolysis of Ac-Trp-ONp (c) …
Number of citations: 4 books.google.com
D Výprachtický, V Pokorná, J Pecka… - Collection of …, 1999 - cccc.uochb.cas.cz
… amido]alkanes, Ac-Trp-NH(CH2)nNH-DNS, 1, were prepared by aminolysis of Ac-Trp-ONp with dansyl amines DNS-NH(CH2)nNH2. An equimolar mixture of Ac-Trp-ONp and dansyl …
Number of citations: 2 cccc.uochb.cas.cz
MJ MOFFITT - 1979 - search.proquest.com
… Vega-Fox Biochemicals, Tucson, Arizona; and Ac-Trp-ONp from Cyclo Chemicals, Los Angeles, … directly from the steady state rate of hydrolysis of Ac-Trp-ONp under identical conditions. …
Number of citations: 4 search.proquest.com
JS Fruton - Adv Enzymol Relat Areas Mol Biol, 1982 - books.google.com
… The best-studied example of a striking difference in k; and k3, depending on the nature of group B, is in the action of chymotrypsin (142); with esters (eg, AcTrp-OMe, Ac-Trp-ONp) kCat= …
Number of citations: 293 books.google.com

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